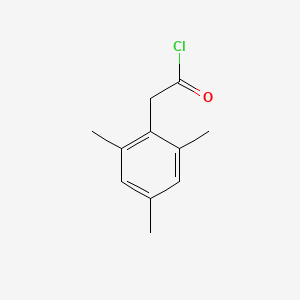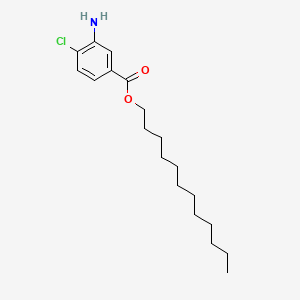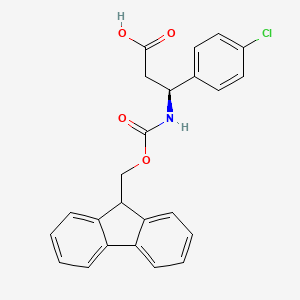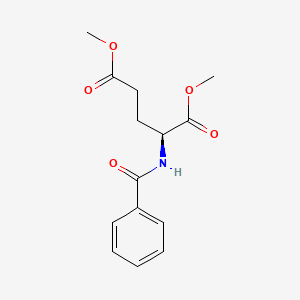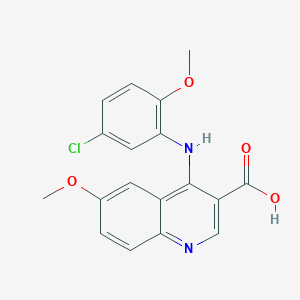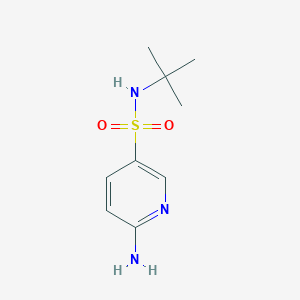![molecular formula C6H14Cl2N2 B1366902 1,4-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 49563-87-3](/img/structure/B1366902.png)
1,4-Diazabicyclo[2.2.2]octane dihydrochloride
Descripción general
Descripción
1,4-Diazabicyclo[2.2.2]octane dihydrochloride, also known as DABCO, is a colorless solid that is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The compound has a molecular weight of 185.1 and its IUPAC name is this compound .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis
The structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for various reactions . It is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical and Chemical Properties Analysis
DABCO is a colorless solid with a molecular weight of 185.1 . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a solid catalyst in various organic preparations. It is valued for its eco-friendliness, high reactivity, ease of handling, and non-toxicity. DABCO is effective in a range of organic transformations, often yielding products with excellent selectivity (Baghernejad Bita, 2010).
Synthesis of Biologically Active Compounds
DABCO has been utilized in synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important in the pharmaceutical industry. This synthesis is catalyzed by DABCO-based ionic liquids, offering advantages like high yields, short reaction times, and simple procedures (F. Shirini, M. S. N. Langarudi, Nader Daneshvar, 2017).
Oxidizing Agent in Microwave Irradiation
Bis(chlorine)-1,4-Diazabicyclo[2.2.2]Octane is a stable and efficient oxidant for converting alcohols into carbonyl compounds under microwave irradiation. It is reusable, making it a sustainable choice for such transformations (M. Tajbakhsh, S. Habibzadeh, 2006).
Halogenation/Esterification Catalyst
DABCO acts as a Lewis base organocatalyst, particularly in the chlorination of alkenes. It facilitates the synthesis of trans-chloro esters, chlorohydrins, and chloro ethers, showcasing its versatility in halogenation and esterification processes (L. S. Pimenta, E. V. Gusevskaya, E. Alberto, 2017).
Modified Borohydride Agent
DABCO has been modified for use as a borohydride agent, aiding in the efficient reduction of azides. This application highlights its role in producing various compounds under different conditions, such as room temperature or reflux (H. Firouzabadi, M. Adibi, B. Zeynizadeh, 1998).
Synthesis
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
DABCO is used as a catalyst in the environmentally friendly synthesis of tetrahydrobenzo[b]pyran derivatives. This process involves a one-pot, three-component condensation, offering benefits like neutral conditions and good yields, while using water or aqueous ethanol as green solvents (D. Tahmassebi, Jessica A. Bryson, Sophia I. Binz, 2011).
Decarboxylative Acylation
In the realm of organic chemistry, DABCO proves effective for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates. This application is notable for its metal catalyst-free process and ability to yield a variety of α-keto or α,β-unsaturated amides and esters (Jun-Rong Zhang et al., 2017).
Supramolecular Crystal Applications
DABCO forms a supramolecular crystal with exceptional properties such as strong negative thermal expansion (NTE) and relaxor ferroelectricity. This material's unique features are attributed to its hydrogen-bonded water molecules and Cl− anions, offering significant potential in various scientific and industrial applications (M. Szafrański, 2013).
Chlorination of Sydnones
DABCO derivatives have been used for chlorinating sydnones, leading to the formation of 4-chloro derivatives. This reaction showcases DABCO's utility in specific chlorination processes, with the added benefit of recyclability (Sadegh Salmanpoor et al., 2008).
Formation of Hydrogen-Bonded ComplexesThe interaction of DAB
Formation of Hydrogen-Bonded Complexes
The interaction of DABCO with bromine in dichloromethane solution leads to the formation of a novel complex. This complex features a linear chain of three hydrogen-bonded DABCO units, highlighting its potential in the study of hydrogen bonding and molecular structures (B. L. Allwood et al., 1985).
Synthesis of Phthalazine Derivatives
DABCO, in its ionic liquid form, has been used as an efficient catalyst in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives. These compounds are significant for their biological and pharmaceutical properties. This method is characterized by its green process, excellent yields, and short reaction times (F. Shirini, M. S. N. Langarudi, O. Goli-Jolodar, 2015).
Proton Dynamics in Hydrogen Bond
DABCO perchlorate forms orthorhombic ferroelectric crystals, where the study of proton dynamics in NH+⋯N hydrogen bonds is crucial. This research provides insights into the coupling between structural features and proton dynamics, applicable in the field of crystallography and material science (A. Katrusiak, 2000).
Mecanismo De Acción
Target of Action
1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine (TEDA), is a versatile compound that acts as a weak base and nucleophile . It is primarily used as a catalyst in various organic reactions .
Mode of Action
DABCO interacts with its targets through its unique cage-like structure and its two nitrogen atoms . This allows DABCO to act as a nucleophile and a base in a variety of processes .
Biochemical Pathways
DABCO is involved in numerous organic transformations, including the Baylis-Hillman reaction, the synthesis of three-membered carbon rings, and the synthesis of nitrogen and oxygen heterocycles . It is also used as a demethylating agent for quaternary ammonium salts and as a base catalyst in many coupling reactions .
Pharmacokinetics
It is known to be soluble in water, ethanol, ether, acetone, benzene, and straight-chain hydrocarbons . This suggests that it may have good bioavailability.
Result of Action
The result of DABCO’s action depends on the specific reaction it is involved in. For example, in the Baylis-Hillman reaction, DABCO acts as a catalyst to facilitate the formation of carbon-carbon bonds . In the synthesis of heterocycles, DABCO helps form new rings containing nitrogen or oxygen atoms .
Action Environment
DABCO is sensitive to moisture and can absorb carbon dioxide from the air, turning yellow . Therefore, it should be stored in a dry environment . It is also thermally stable, with a decomposition point of 320°C . This suggests that it can be used in reactions at high temperatures. It is also flammable and corrosive, and can cause skin irritation and bronchial asthma , indicating that safety precautions should be taken when handling it.
Safety and Hazards
Direcciones Futuras
DABCO has been used in the preparation of two double-charged anion exchange membranes based on poly (2,5-benzimidazole) and poly (vinylbenzyl chloride) prepared by the casting method . It has also been used in the discovery and development of a new catalyst based on strontium hydrogen phosphate for efficient production of DABCO .
Análisis Bioquímico
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane dihydrochloride plays a significant role in biochemical reactions due to its nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that require a strong base. For instance, it is used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it promotes Baylis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound’s high nucleophilicity allows it to effectively participate in these reactions, enhancing their efficiency and yield.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a nucleophilic catalyst allows it to interact with cellular components, potentially affecting their function. For example, it has been shown to scavenge free radicals due to fluorochrome excitation, which can impact cellular oxidative stress levels . This scavenging activity may influence cell signaling pathways and gene expression by modulating the cellular redox state.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic catalysis. It can form adducts with hydrogen peroxide and sulfur dioxide, demonstrating its strong ligand and Lewis base properties . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to promote coupling reactions and facilitate the formation of various chemical bonds underscores its versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and reactivity . Long-term studies have shown that it can maintain its catalytic activity over extended periods, although its effectiveness may decrease if not stored properly. The compound’s stability in aqueous and alkaline media ensures its consistent performance in various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved reaction yields. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects. Therefore, careful dosage optimization is crucial when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role as a nucleophilic catalyst allows it to participate in reactions that modify metabolic flux and metabolite levels. For example, it can promote the formation of polyurethane by catalyzing the reaction between alcohol and isocyanate functionalized monomers . Additionally, its interaction with hydrogen peroxide and sulfur dioxide highlights its involvement in oxidative and reductive metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hygroscopic nature allows it to be readily absorbed and distributed in aqueous environments . The compound’s ability to form adducts with various biomolecules also influences its localization and accumulation within specific cellular compartments. These interactions ensure its effective participation in biochemical reactions throughout the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its ability to form adducts with hydrogen peroxide and sulfur dioxide may localize it to regions of the cell where oxidative and reductive reactions occur . This localization enhances its effectiveness in catalyzing biochemical reactions within these specific subcellular environments.
Propiedades
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCMDQKBKIDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49563-87-3 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


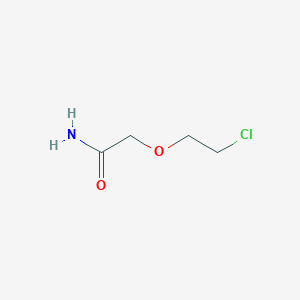

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)


